3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a heterocyclic compound with the molecular formula C5H5F3N2O. It is a derivative of pyrazole, characterized by the presence of a trifluoromethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the reaction of 3-methyl-5-trifluoromethyl-1H-pyrazole with appropriate reagents under controlled conditions. One common method includes the reaction of 3-methyl-5-trifluoromethyl-1H-pyrazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at a temperature range of 0-78°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to minimize environmental impact and reduce costs. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different pyrazole derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium trifluoromethanesulfinate and trifluoromethyltrimethylsilane are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the inhibition of specific enzymes or modulation of receptor activity, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-(trifluoromethyl)pyrazole
- 3-methyl-5-(trifluoromethyl)-1H-pyrazole
- 3-methyl-5-(trifluoromethyl)-4,5-dihydroisoxazole
Uniqueness
3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group contributes to its reactivity and potential for hydrogen bonding .
Properties
Molecular Formula |
C5H7F3N2O |
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Molecular Weight |
168.12 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol |
InChI |
InChI=1S/C5H7F3N2O/c1-3-2-4(11,10-9-3)5(6,7)8/h10-11H,2H2,1H3 |
InChI Key |
GMEGKYOTGGQNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(C1)(C(F)(F)F)O |
Origin of Product |
United States |
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